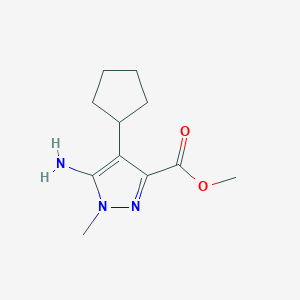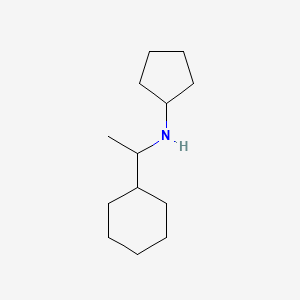
N-(1-cyclohexylethyl)cyclopentanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclohexylethyl)cyclopentanamine is an organic compound with the molecular formula C13H25N It is a cyclopentylamine derivative, where the amine group is attached to a cyclopentane ring, and a cyclohexylethyl group is attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclohexylethyl)cyclopentanamine typically involves the reductive amination of cyclopentanone with 1-cyclohexylethylamine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). The reaction conditions usually include a solvent like methanol or ethanol and a mild acidic catalyst to facilitate the formation of the imine intermediate, which is then reduced to the desired amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. Quality control measures such as NMR, HPLC, and GC are employed to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
N-(1-cyclohexylethyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups
科学的研究の応用
N-(1-cyclohexylethyl)cyclopentanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
作用機序
The mechanism of action of N-(1-cyclohexylethyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Cyclopentanamine: A simpler analog with only a cyclopentane ring and an amine group.
Cyclohexylethylamine: Contains a cyclohexyl group attached to an ethylamine moiety.
N-cyclohexylcyclopentanamine: Similar structure but with different substitution patterns.
Uniqueness
N-(1-cyclohexylethyl)cyclopentanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific structural features are required for desired reactivity and functionality .
特性
分子式 |
C13H25N |
|---|---|
分子量 |
195.34 g/mol |
IUPAC名 |
N-(1-cyclohexylethyl)cyclopentanamine |
InChI |
InChI=1S/C13H25N/c1-11(12-7-3-2-4-8-12)14-13-9-5-6-10-13/h11-14H,2-10H2,1H3 |
InChIキー |
XPQSHOZHJYFJKA-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCCCC1)NC2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


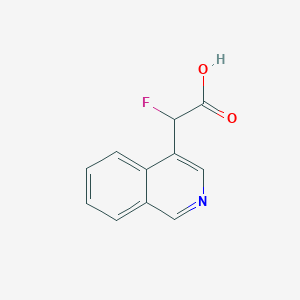


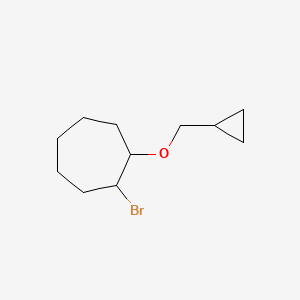
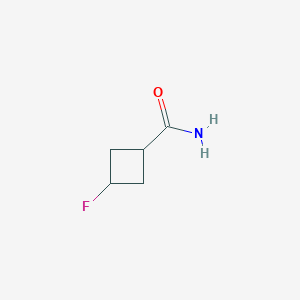

![4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol](/img/structure/B13317306.png)
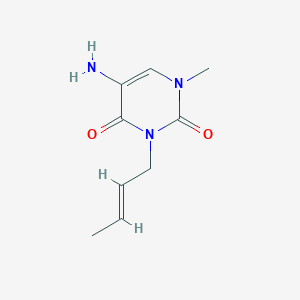

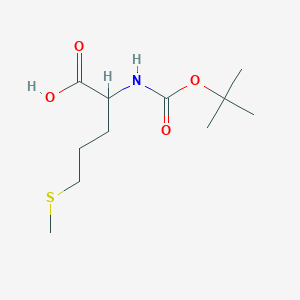
![1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine](/img/structure/B13317343.png)
![Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B13317348.png)

